An In-depth Technical Guide to the Physicochemical Properties of (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physical and chemical properties of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride (CAS No: 957472-01-4).[1][2] The following sections are designed to offer not only a summary of its characteristics but also insights into the experimental rationale and methodologies crucial for its application in research and development.
Molecular Identity and Structural Elucidation
(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a heterocyclic compound belonging to the class of α,β-unsaturated esters.[2] Its molecular structure is fundamental to its chemical reactivity and biological activity.
Table 1: Core Molecular and Chemical Information
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl (E)-2-(piperidin-3-ylidene)acetate;hydrochloride | |
| CAS Number | 957472-01-4 | [1][2] |
| Molecular Formula | C₉H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 205.68 g/mol | [1][2][3] |
| Canonical SMILES | CCOC(=O)C=C1CCCNC1.Cl | [3] |
| InChI Key | GFIJKQHMXNKETO-WVLIHFOGSA-N |
Stereoisomerism: The Significance of the (E)-Configuration
A critical feature of this molecule is the exocyclic double bond, which gives rise to geometric isomerism, resulting in (E) and (Z) configurations. The (Z)-isomer, (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, is also commercially available (CAS No: 957472-02-5). The distinct spatial arrangement of the ester group relative to the piperidine ring in the (E) and (Z) isomers can lead to significant differences in their physical properties, such as crystal packing, solubility, and ultimately, their biological activity. Therefore, unambiguous confirmation of the (E)-configuration is paramount during synthesis and analysis.
Synthesis and Potential Impurities
The synthesis of α,β-unsaturated esters like (E)-Ethyl 2-(piperidin-3-ylidene)acetate typically involves an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation, offering excellent stereoselectivity towards the (E)-isomer.[4][5][6]
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, N-protected 3-piperidone. The use of stabilized ylides in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5]
Caption: Horner-Wadsworth-Emmons synthesis workflow.
An alternative approach is the Wittig reaction, using a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate.[7][8][9] While also effective, the removal of the triphenylphosphine oxide byproduct can sometimes be more challenging than the water-soluble phosphate byproduct from the HWE reaction.[10]
Potential impurities in the final product could include:
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The corresponding (Z)-isomer.
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Unreacted starting materials.
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Byproducts from the olefination reaction.
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Residual solvents from purification.
Physical and Chemical Properties
While detailed experimental data for the (E)-isomer is not extensively published in peer-reviewed literature, some properties can be inferred from vendor-supplied information and comparison with its (Z)-isomer.
Table 2: Summary of Physical Properties
| Property | Value/Description | Source(s) |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | 4°C, protect from light |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinyl proton, and the protons of the piperidine ring. The chemical shift of the vinyl proton would be crucial in confirming the (E)-stereochemistry, often appearing at a different chemical shift compared to the (Z)-isomer due to anisotropic effects.
-
¹³C NMR would display distinct signals for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the ethyl group, and the carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, the C=O stretch of the ester, and the C=C stretch of the α,β-unsaturated system.
-
Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the free base after deprotonation.
Solid-State Properties and Stability
For drug development professionals, understanding the solid-state properties of a hydrochloride salt is critical for formulation, stability, and bioavailability.
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC) : This technique is used to determine the melting point and to detect any polymorphic transitions. A sharp endothermic peak on the DSC thermogram would indicate the melting point of the crystalline solid.
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For a hydrochloride salt, TGA can reveal the loss of residual solvents or water, as well as the decomposition temperature.
Crystallinity: Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique that provides a unique "fingerprint" for a crystalline solid. It is indispensable for:
-
Confirming the crystalline nature of the material.
-
Identifying different polymorphic forms.
-
Assessing batch-to-batch consistency.
-
Monitoring for any solid-state changes during stability studies.
Hygroscopicity: Dynamic Vapor Sorption (DVS)
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for pharmaceutical salts. DVS analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This data is crucial for determining:
-
The moisture sorption and desorption behavior.
-
The potential for hydration or deliquescence.
-
Appropriate storage and handling conditions.
-
The selection of suitable packaging materials.
Caption: Physicochemical characterization workflow.
Solubility
The aqueous solubility of a drug substance is a key determinant of its oral bioavailability. As a hydrochloride salt, (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is expected to have significantly higher aqueous solubility compared to its free base, particularly in acidic to neutral pH ranges, due to the protonation of the piperidine nitrogen.
A standard protocol for determining solubility involves:
-
Preparing saturated solutions of the compound in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and relevant organic solvents.
-
Equilibrating the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours).
-
Filtering the solutions to remove undissolved solid.
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Quantifying the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV.
Conclusion
(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a molecule with significant potential in chemical research and drug development. A thorough understanding and characterization of its physicochemical properties are essential for its successful application. This guide has outlined the key properties to consider, from its molecular structure and synthesis to its solid-state characteristics and solubility. By employing the described analytical techniques, researchers can ensure the quality, stability, and performance of this compound in their studies.
References
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An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | C9H16ClNO2 | CID 70700222. PubChem. Available at: [Link]
-
The Wittig Reaction. Edubirdie. Available at: [Link]
-
ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. ChemSynthesis. Available at: [Link]
- Process for the preparation of piperidine derivatives. Google Patents.
Sources
- 1. 957472-01-4|(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 2. 957472-01-4 | ethyl (2E)-2-(3-piperidylidene)acetate;hydrochloride - Moldb [moldb.com]
- 3. (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | C9H16ClNO2 | CID 70700222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
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